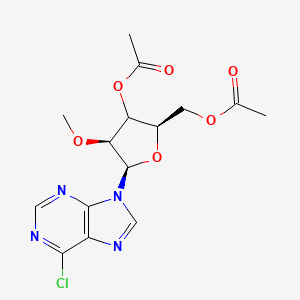
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropurine and 2,3,5-tri-O-acetyl-D-ribofuranose.
Glycosylation Reaction: The 6-chloropurine is glycosylated with 2,3,5-tri-O-acetyl-D-ribofuranose in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the protected nucleoside.
Deprotection: The acetyl protecting groups are removed using a mild base such as sodium methoxide in methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Scaling up the glycosylation reaction and deprotection steps to ensure high yield and purity.
Purification: Using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various substituents at the 6-position.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an antiviral or anticancer agent.
Biology: Used in studies involving nucleoside metabolism and enzyme interactions.
Pharmacology: Investigated for its effects on cellular processes and potential therapeutic uses.
Industry: Utilized in the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductase, disrupting cellular replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: The parent compound, lacking the ribofuranosyl moiety.
9-(2-Deoxy-2-fluoro-|A-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral properties.
9-(|A-D-Arabinofuranosyl)adenine: A nucleoside analog used in antiviral and anticancer research.
Uniqueness
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. The presence of the 3,5-di-O-acetyl and 2-O-methyl groups enhances its stability and bioavailability compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C15H17ClN4O6 |
|---|---|
Molekulargewicht |
384.77 g/mol |
IUPAC-Name |
[(2R,4S,5R)-3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChI-Schlüssel |
DXZAADAYDVJBOZ-BWIWHEPQSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
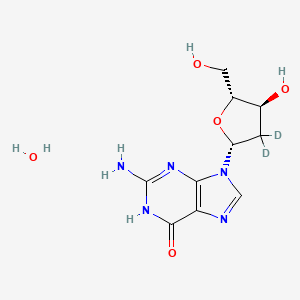
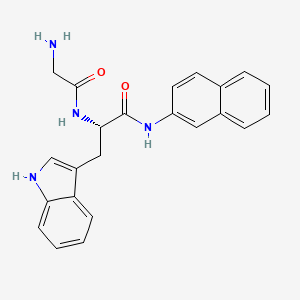
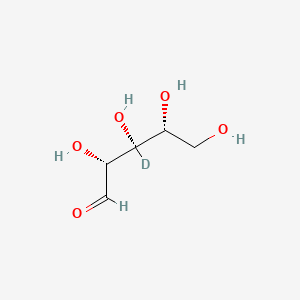
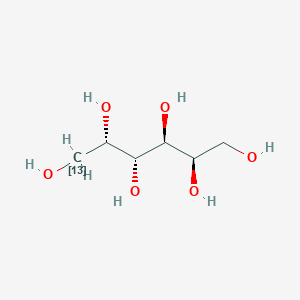
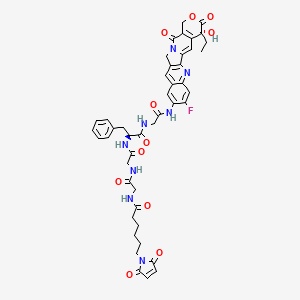
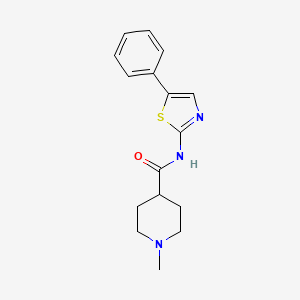
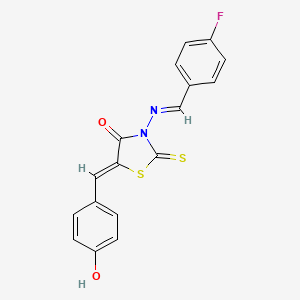
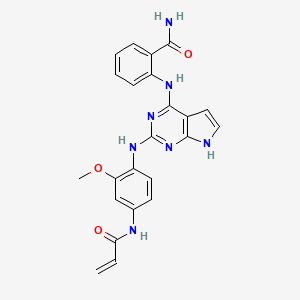
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
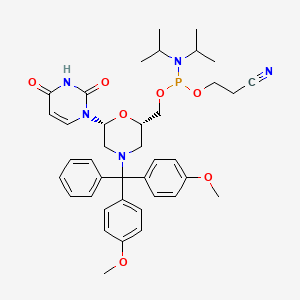
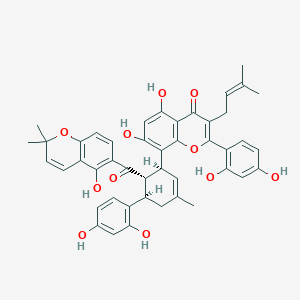
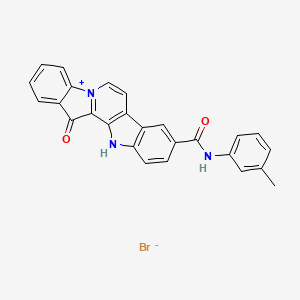
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
